3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine
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Overview
Description
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is a heterocyclic compound that has been a subject of intense research for numerous decades .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of imidazo[1,5-a]pyridine derivatives can be complex and varies depending on the specific derivative . For example, some derivatives have been found to form complexes with copper (II) salts .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine derivatives have been found to participate in a variety of chemical reactions. For instance, they can form complexes with copper (II) salts, which have been found to possess excellent catalytic activities for the oxidation of catechol to o-quinone .Scientific Research Applications
Synthesis and Biological Study
One study explores the synthesis of derivatives from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, leading to compounds with antibacterial and antifungal activities. This research highlights the antimicrobial potential of compounds related to 3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine, underlining their relevance in developing new antimicrobial agents (Ladani et al., 2009).
Anticholinesterase Potential Evaluation
Another study focused on imidazo[1,2-a]pyridine-based derivatives, investigating their anticholinesterase potential. These compounds show promise in treating heart and circulatory failures, with some exhibiting significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be relevant in developing treatments for Alzheimer's disease (Kwong et al., 2019).
Electrochemical Synthesis
Research into the electrochemical synthesis of 3-acyl imidazo[1,5-a]pyridines showcases a novel approach to creating these compounds efficiently. This method simplifies the conventional multi-step synthesis process, which is beneficial for pharmaceutical applications where these structures are featured (Wang et al., 2022).
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion, indicating their potential utility in industrial applications. These findings reveal that certain derivatives can significantly mitigate corrosion, which is crucial for extending the lifespan of metal structures and components (Saady et al., 2021).
Fluorescent Probes Development
Research into imidazo[1,5-a]pyridine-based fluorescent probes for cell membrane studies underscores their utility in biological and chemical sensing. These compounds' photophysical properties make them suitable for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-4-5-11(12(15)7-9)13-16-8-10-3-1-2-6-17(10)13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMULOVNVVSBHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323974 |
Source
|
Record name | 3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808412 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73332-54-4 |
Source
|
Record name | 3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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